

# Spectroscopic and Structural Elucidation of Ethyl 2-cyanocyclopropane-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-cyanocyclopropane-1-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **Ethyl 2-cyanocyclopropane-1-carboxylate**, a key building block in organic synthesis and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reliable reference for the identification and characterization of this compound.

## Molecular Structure

**Ethyl 2-cyanocyclopropane-1-carboxylate** (C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub>) has a molecular weight of 139.15 g/mol. [1][2] The molecule exists as two diastereomers: cis and trans. The specific stereochemistry significantly influences the spectroscopic data, particularly the coupling constants in NMR spectroscopy.

Caption: Molecular structure of **Ethyl 2-cyanocyclopropane-1-carboxylate**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-cyanocyclopropane-1-carboxylate**. These predictions are derived from the analysis of

structurally related compounds and established spectroscopic databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclopropyl protons. The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on the cis/trans stereochemistry.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~4.2	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Typical for an ethyl ester.
~1.3	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Typical for an ethyl ester.
1.5 - 2.5	Multiplet (m)	3H	Cyclopropyl H	The exact shifts and multiplicities will differ for cis and trans isomers due to different coupling constants.
2.5 - 3.0	Multiplet (m)	1H	H-C-CN	The proton attached to the carbon bearing the cyano group is expected to be downfield.

### $^{13}\text{C}$ NMR (Carbon NMR)

The  $^{13}\text{C}$  NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~170	C=O (Ester)	Carbonyl carbons are typically found in this downfield region.
~118	C $\equiv$ N (Nitrile)	The nitrile carbon has a characteristic chemical shift.[3]
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methylene carbon of the ethyl ester.
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methyl carbon of the ethyl ester.
15 - 30	Cyclopropyl C	The sp <sup>3</sup> hybridized carbons of the cyclopropane ring appear in the upfield region. The carbon attached to the cyano group will be further downfield. [4]

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~2250	Medium	C $\equiv$ N (Nitrile) stretch[3]
~1730	Strong	C=O (Ester) stretch
2850-3000	Medium	C-H (Aliphatic) stretch
1000-1300	Strong	C-O (Ester) stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
139	$[M]^+$ (Molecular ion)
110	$[M - C_2H_5]^+$
94	$[M - OCH_2CH_3]^+$
69	$[C_4H_5O]^+$

## Experimental Protocols

While a specific protocol for the synthesis of **Ethyl 2-cyanocyclopropane-1-carboxylate** was not found, a general and plausible synthetic route can be adapted from established methods for similar cyclopropane derivatives.[5]

### Proposed Synthesis:

A potential synthesis involves the reaction of ethyl acrylate with a suitable cyanomethylide equivalent or a Michael addition followed by cyclization. An alternative approach could be the cyclopropanation of an appropriate alkene precursor.

### General Spectroscopic Analysis Workflow:

Caption: General workflow for the synthesis and spectroscopic characterization.

## Key NMR Correlations

The following diagram illustrates the expected key correlations in the  $^1H$  NMR spectrum, which are crucial for structural confirmation.

Ethyl 2-cyanocyclopropane-1-carboxylate	$CH_3-CH_2-O-C(=O)-$	J-coupling	Predicted $^1H$ NMR Signals	~1.3 ppm (t, 3H)
	$CH-CH(CN)-CH_2$	J-coupling		~4.2 ppm (q, 2H)
		Complex spin system		1.5 - 3.0 ppm (m, 4H)

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Caption: Predicted  $^1\text{H}$  NMR spectral correlations.

## Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **Ethyl 2-cyanocyclopropane-1-carboxylate**. While awaiting comprehensive experimental verification, this information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the design of synthetic routes and the characterization of this important chemical intermediate. The provided diagrams and tables offer a clear and concise reference for the anticipated spectroscopic features of this molecule.

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